molecular formula C21H18FN5O5 B2807727 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941917-65-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2807727
M. Wt: 439.403
InChI Key: FINDKAPUBQJYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O5 and its molecular weight is 439.403. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antibacterial Agents

One significant area of application involves the synthesis of new molecules incorporating fluorine-containing thiadiazolotriazinones, highlighting their potential as antibacterial agents. The incorporation of pharmacophores such as 4-fluorophenyl groups into new biologically active molecules demonstrates promising antibacterial activity in certain concentrations. This synthesis approach underlines the chemical versatility and potential pharmaceutical applications of the compound and its derivatives in addressing bacterial infections (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Insecticidal Activity

Another research application explores the compound's derivatives for insecticidal assessment against pests such as the cotton leafworm, Spodoptera littoralis. The study on the synthesis and insecticidal activity of various heterocycles, including pyrrole, pyridine, and coumarin, incorporating a thiadiazole moiety, illustrates the potential of these compounds in agricultural sciences to develop new insecticides (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).

Cascade Synthesis Techniques

Research into cascade synthesis techniques for creating imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives demonstrates advanced chemical synthesis methodologies. These studies focus on the chemical transformations and ring-opening/closing reactions, presenting a novel approach to synthesizing complex heterocyclic compounds. Such techniques are vital for developing new materials and chemicals with potential applications in various fields (Kravchenko, A., Gazieva, G. A., Vasilevskii, S. V., & Nelyubina, Y., 2014).

Synthesis of Bioactive Sulfonamide Thiazole Derivatives

The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents highlight the agricultural and biochemical research applications of these compounds. By exploring the toxicological, biochemical parameters, and biological aspects against the cotton leafworm, this study contributes to the development of new, effective insecticides with specific mechanisms of action (Soliman, N. N., El Salam, M. A., Fadda, A., & Abdelmotaal, M., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5/c22-14-2-4-15(5-3-14)25-7-8-26-19(29)20(30)27(24-21(25)26)11-18(28)23-10-13-1-6-16-17(9-13)32-12-31-16/h1-6,9H,7-8,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINDKAPUBQJYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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